molecular formula C18H19NO6 B2825663 4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 2200186-61-2

4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2825663
CAS No.: 2200186-61-2
M. Wt: 345.351
InChI Key: ROCKZFGDRKSXOY-UHFFFAOYSA-N
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Description

4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method for synthesizing azetidinones is the Staudinger reaction, which involves the cycloaddition of ketenes and imines . The reaction conditions often include the use of acyl chlorides and triethylamine to generate ketenes in situ .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to its combination of a pyranone ring and an azetidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-11-4-15(8-17(20)24-11)25-16-9-19(10-16)18(21)12-5-13(22-2)7-14(6-12)23-3/h4-8,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCKZFGDRKSXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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